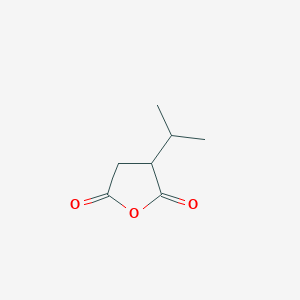
2,5-Furandione, dihydro-3-(1-methylethyl)-
描述
2,5-Furandione, dihydro-3-(1-methylethyl)-, also known as 3-(1-methylethyl)dihydro-2,5-furandione, is an organic compound with the molecular formula C7H10O3. It is a derivative of 2,5-furandione, where the hydrogen at the 3-position is replaced by an isopropyl group. This compound is known for its reactivity and is used in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, dihydro-3-(1-methylethyl)- can be achieved through several methods. One common method involves the Diels-Alder reaction between maleic anhydride and isopropyl-substituted dienes. The reaction typically requires heating and may be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
In industrial settings, the production of 2,5-Furandione, dihydro-3-(1-methylethyl)- often involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of high-purity starting materials and controlled reaction environments is crucial to minimize impurities and maximize yield.
化学反应分析
Types of Reactions
2,5-Furandione, dihydro-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride group is replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the anhydride group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols or other reduced derivatives.
Substitution: Amides, esters, or thioesters, depending on the nucleophile used.
科学研究应用
2,5-Furandione, dihydro-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
作用机制
The mechanism of action of 2,5-Furandione, dihydro-3-(1-methylethyl)- involves its reactivity as an anhydride. The compound can react with nucleophiles, leading to the formation of various derivatives. These reactions often involve the opening of the anhydride ring and the formation of new bonds with the nucleophile. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.
相似化合物的比较
Similar Compounds
2,5-Furandione, dihydro-3-methyl-: Similar structure but with a methyl group instead of an isopropyl group.
2,5-Furandione, dihydro-3-ethyl-: Similar structure but with an ethyl group instead of an isopropyl group.
2,5-Furandione, dihydro-3-phenyl-: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
2,5-Furandione, dihydro-3-(1-methylethyl)- is unique due to the presence of the isopropyl group, which can influence its reactivity and physical properties. This structural variation can lead to differences in solubility, boiling point, and reactivity compared to its analogs.
属性
IUPAC Name |
3-propan-2-yloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4(2)5-3-6(8)10-7(5)9/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCFJXBYVYYZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441310 | |
| Record name | 2,5-Furandione, dihydro-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49538-78-5 | |
| Record name | 2,5-Furandione, dihydro-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


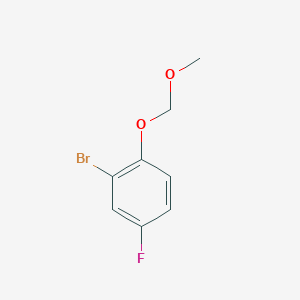
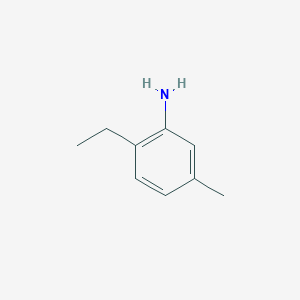
![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-, 3-oxide](/img/structure/B3052887.png)
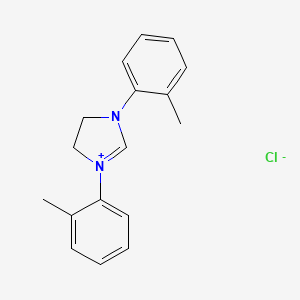
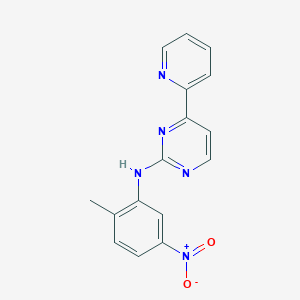
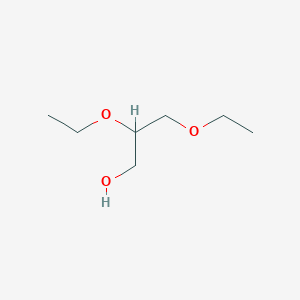
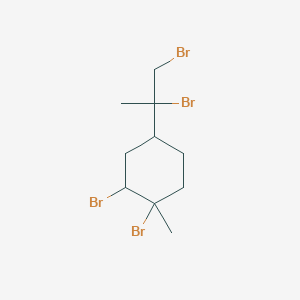
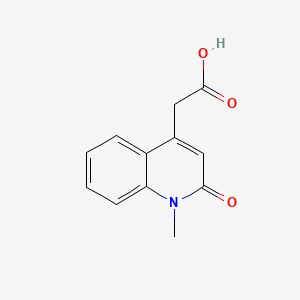
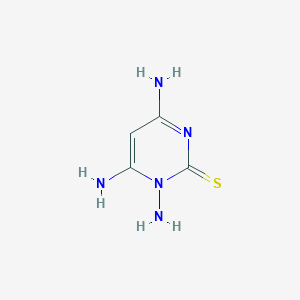

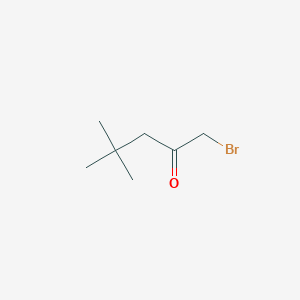
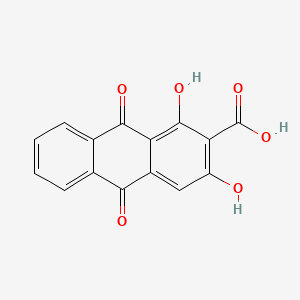
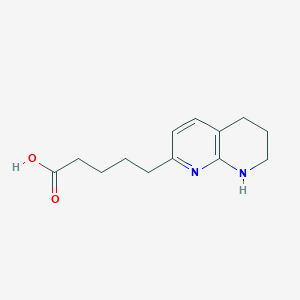
![Imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B3052906.png)
